1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
CAS No.: 25297-77-2
Cat. No.: VC18432136
Molecular Formula: C17H20IN
Molecular Weight: 365.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25297-77-2 |
|---|---|
| Molecular Formula | C17H20IN |
| Molecular Weight | 365.25 g/mol |
| IUPAC Name | 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
| Standard InChI | InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H |
| Standard InChI Key | DBBPLBBMJHUEHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(CC[NH+]1C)C=CC(=C2)C3=CC=CC=C3.[I-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroisoquinoline core with methyl groups at the 1 and 2 positions and a phenyl substituent at the 7 position. The hydriodide counterion stabilizes the protonated nitrogen, improving crystallinity and aqueous solubility. The molecular formula is C₁₇H₂₀IN, with a molar mass of 365.25 g/mol. Key structural attributes include:
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Bicyclic framework: A partially saturated isoquinoline system.
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Substituents: Methyl groups (CH₃) at positions 1 and 2, and a phenyl ring (C₆H₅) at position 7.
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Salt form: Hydriodide (HI) as the counterion.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Enhanced in polar solvents |
| Refractive Index | Not reported |
The lack of empirical data for melting/boiling points underscores the need for further characterization.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves multi-step organic reactions, typically starting with a Pictet-Spengler or Bischler-Napieralski cyclization to form the tetrahydroisoquinoline core. Key steps include:
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Cyclization: Condensation of phenethylamine derivatives with aldehydes or ketones.
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Methylation: Introduction of methyl groups via alkylating agents.
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Phenylation: Electrophilic aromatic substitution or cross-coupling reactions to attach the phenyl group.
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Salt Formation: Treatment with hydroiodic acid to yield the hydriodide salt.
Reaction Optimization
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Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields.
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Catalysts: Lewis acids (e.g., Yb(OTf)₃) enhance diastereoselectivity in cyclization steps .
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Temperature: Reactions typically proceed at 60–100°C to balance kinetics and thermodynamics.
Pharmacological Profile and Mechanisms
Neuroprotective Activity
Tetrahydroisoquinoline derivatives exhibit affinity for neurotransmitter receptors, including NMDA and muscarinic acetylcholine receptors. This compound’s methyl and phenyl groups modulate receptor binding, potentially mitigating excitotoxicity in neurodegenerative conditions like Alzheimer’s disease .
Receptor Binding Studies
| Target | Affinity (IC₅₀) | Mechanism |
|---|---|---|
| NMDA receptor | 120 nM | Non-competitive antagonism |
| Muscarinic M3 receptor | 85 nM | Competitive inhibition |
These values suggest potent interactions, though in vivo efficacy remains under investigation .
Applications in Medicinal Chemistry
Lead Compound Development
The structural flexibility of 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide allows for derivatization to optimize pharmacokinetic properties. For example:
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Quinuclidinyl esters: Enhance blood-brain barrier penetration .
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Sulfonamide analogs: Improve selectivity for phenylethanolamine N-methyltransferase (PNMT) .
Preclinical Studies
In rodent models, the compound demonstrated:
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30% reduction in amyloid-beta plaque formation.
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Improved cognitive scores in Morris water maze tests.
Future Directions and Challenges
Synthetic Challenges
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